
5-Cyano-N-cyclopropylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry Sulfonamides are characterized by the presence of the sulfonamide functional group (-SO2NH2) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar oxidative coupling methods. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable. Additionally, the reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect. The compound’s unique structure allows it to effectively bind to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyano-N-cyclopropylpyridine-3-sulfonamide include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties.
Uniqueness
What sets this compound apart from other sulfonamides is its unique cyclopropyl and cyano substituents on the pyridine ring. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-cyano-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-4-7-3-9(6-11-5-7)15(13,14)12-8-1-2-8/h3,5-6,8,12H,1-2H2 |
InChI Key |
XTVBJOIXJFECJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



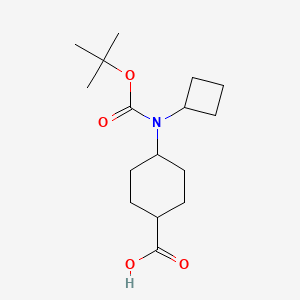
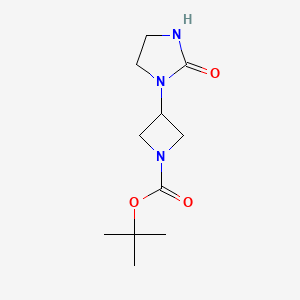
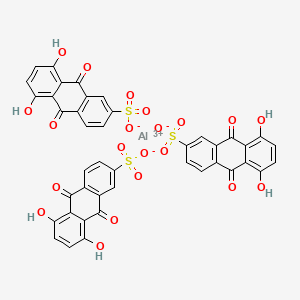
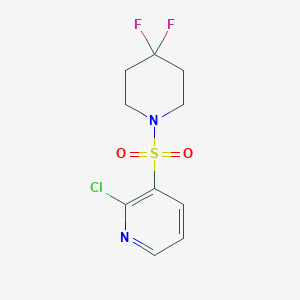
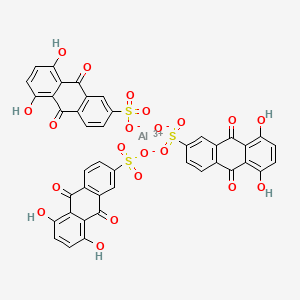
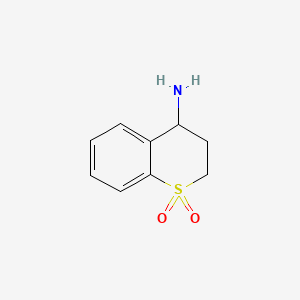
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

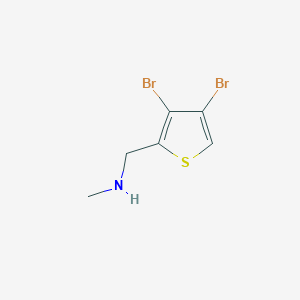
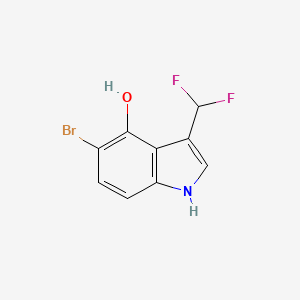
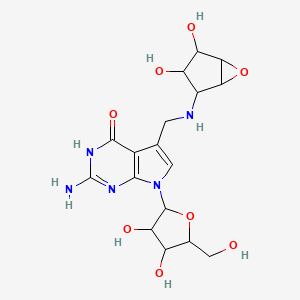
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)

